molecular formula C7H11N3O2 B2671758 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 26262-07-7

5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2671758
CAS No.: 26262-07-7
M. Wt: 169.184
InChI Key: IAJRTGABDFKUSX-UHFFFAOYSA-N
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Description

5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . Its CAS registry number is 26262-07-7 . This compound is characterized by a pyrazole ring core that is substituted at the N-1 position with an isopropyl (propan-2-yl) group and features both an amino group and a carboxylic acid group at the 4 and 5 positions, respectively . This specific arrangement of functional groups makes it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research. The compound is a key precursor for the development of more complex molecules, particularly in the synthesis of pharmaceutical compounds and agrochemicals. Its structure is closely related to other biologically active pyrazole derivatives, such as ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate and 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid , highlighting the significance of the pyrazole scaffold in drug discovery. The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups, along with a secondary amine, contributes to its diverse reactivity and potential for forming hydrogen bonds, which is reflected in its calculated physical properties including a polar surface area of 81 Ų . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can handle and store this material according to the guidelines provided in the Safety Data Sheet (SDS). For a custom pack size or bulk inquiry, please contact our sales team.

Properties

IUPAC Name

5-amino-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJRTGABDFKUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26262-07-7
Record name 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Structural Motifs

The biological and physicochemical properties of pyrazole-4-carboxylic acids are highly dependent on substituents at the 1- and 5-positions. Key analogs include:

Compound Name 1-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Isopropyl Amino 169.18 High lipophilicity (due to isopropyl); potential for hydrogen bonding (amino/COOH)
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (KODXIL) Phenyl Amino 203.20 Forms hydrogen-bonded dimers in crystal lattice; used in crystallographic studies
Y-700 (1-(3-Cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid) 3-Cyano-4-neophenyl - - Potent xanthine oxidase inhibitor (IC₅₀: 5.8 nM)
5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid 7-Methoxyquinolinyl Amino - Synthesized via ester hydrolysis; precursor for antimicrobial agents
5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid 2-Methylphenyl Amino 217.22 High purity (95%); commercially available for research (price: ~$184/g)
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid 2-Fluorophenyl Amino 221.19 Used in pharmaceutical screening (e.g., MolPort-002-344-207)

Impact of Substituents on Properties

  • Lipophilicity :
    • The isopropyl group in the target compound increases logP compared to phenyl derivatives (e.g., KODXIL) .
    • Fluorinated or chlorinated aryl groups (e.g., 2-fluorophenyl) enhance metabolic stability but may reduce solubility .
  • Hydrogen Bonding: Carboxylic acid and amino groups enable intermolecular interactions, critical for crystal packing (e.g., KODXIL forms N–H⋯O hydrogen bonds) .
  • Biological Activity: Y-700’s cyano-neophenyl substituent contributes to its mixed-type inhibition of xanthine oxidase, outperforming allopurinol (IC₅₀: 260 nM) . Methoxyquinolinyl derivatives (e.g., compound 4 in ) exhibit antimicrobial activity, likely due to the planar aromatic system enhancing target binding .

Biological Activity

5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, known by its CAS number 26262-07-7, has garnered attention in recent years for its potential biological activities, especially in cancer therapy. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and case studies.

Synthesis and Characterization

The compound is synthesized through various methods that typically involve the reaction of pyrazole derivatives with acylating agents. The synthesis of derivatives has been explored to enhance biological activity. For instance, a study reported the synthesis of 5-amino-1H-pyrazole derivatives that were evaluated for their efficacy as pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, targeting both wild-type and mutant forms of FGFRs .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In particular, derivatives of this compound have shown significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (nM)
NCI-H520 (Lung)19
SNU-16 (Gastric)59
KATO III (Gastric)73

The representative compound demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, indicating its potential as a therapeutic agent in treating cancers associated with aberrant FGFR activation .

The mechanism by which this compound exerts its anticancer effects involves covalent binding to FGFRs. X-ray crystallography studies have shown that it irreversibly binds to FGFR1, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation .

Case Studies

  • Study on Lung Cancer Cells : A study evaluated the effects of this compound on NCI-H520 lung cancer cells. The results indicated that treatment with the compound resulted in significant apoptosis and reduced cell viability compared to untreated controls.
  • Gastric Cancer Models : In another investigation involving gastric cancer cell lines SNU-16 and KATO III, the compound exhibited potent antiproliferative activity, supporting its role as a potential therapeutic agent in gastric malignancies.

Additional Biological Activities

Beyond its anticancer properties, there is emerging evidence suggesting anti-inflammatory activities of pyrazole derivatives. For example, compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes:

Compound COX Inhibition IC50 (μM)
Compound A19.45
Compound B26.04
Compound C28.39

These findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory effects alongside anticancer activity .

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